Lu AA39835-d3

Bioanalysis LC-MS/MS Stable Isotope Labeling

Lu AA39835-d3 is a trideuterated stable isotope-labeled internal standard of vortioxetine M8 metabolite, essential for accurate LC-MS/MS quantification in plasma. The +3 Da mass shift enables co-elution and parallel ionization correction of matrix effects per regulatory guidelines. Sourced for GLP bioequivalence studies and CYP450 DDI assessments. Contact us for pricing and availability.

Molecular Formula C18H22N2OS
Molecular Weight 317.5 g/mol
Cat. No. B12398737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLu AA39835-d3
Molecular FormulaC18H22N2OS
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=C(C=CC(=C2)O)N3CCNCC3)C
InChIInChI=1S/C18H22N2OS/c1-13-3-6-17(14(2)11-13)22-18-12-15(21)4-5-16(18)20-9-7-19-8-10-20/h3-6,11-12,19,21H,7-10H2,1-2H3/i4D,5D,12D
InChIKeyGZGSAICCNTYGOF-SUZPVGJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol: A Stable Isotope-Labeled Vortioxetine Metabolite for Bioanalytical Quantification


2,3,6-Trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol is a deuterated analog of the major vortioxetine hydroxy metabolite (M8, also designated LU-AA39835), an N-arylpiperazine derivative with a molecular formula of C18H22N2OS and a molecular weight of 314.4 g/mol for the unlabeled species [1]. This compound incorporates three deuterium atoms at positions 2, 3, and 6 of the phenolic ring, resulting in a nominal mass increase of +3 Da relative to the non-deuterated metabolite, and is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of vortioxetine and its metabolites in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2][3].

Why Non-Deuterated Vortioxetine Metabolite M8 Cannot Substitute for 2,3,6-Trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability arising from sample preparation, ionization efficiency, and matrix effects [1]. The non-deuterated vortioxetine metabolite M8 (MW = 314.4 Da) cannot serve as an internal standard for its own quantification because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, precluding independent detection and leading to inaccurate concentration estimates. Furthermore, structurally similar but non-isotopic compounds often exhibit divergent extraction recovery and ionization behavior, introducing systematic bias that is not corrected by simple area ratio calculations [2]. The specific incorporation of three deuterium atoms in 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol provides a distinct mass shift (+3 Da) while maintaining near-identical physicochemical properties, enabling co-elution and parallel ionization essential for robust method validation per regulatory bioanalytical guidelines [3].

Quantitative Differentiation Evidence: 2,3,6-Trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol vs. Non-Deuterated and Alternative Internal Standards


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Baseline Resolution from Unlabeled Analyte

The incorporation of three deuterium atoms in 2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol results in a distinct and analytically resolvable mass increase compared to the non-deuterated vortioxetine metabolite M8 [1]. This mass shift is critical for selective multiple reaction monitoring (MRM) in LC-MS/MS, as it prevents cross-talk between the analyte and internal standard channels, a common source of quantification error when using non-isotopic or insufficiently labeled internal standards [2].

Bioanalysis LC-MS/MS Stable Isotope Labeling Internal Standard

Validated UPLC-MS/MS Method for Simultaneous Quantification of Deuterated Vortioxetine and its Major Metabolite in Human Plasma

A fully validated UPLC-MS/MS method was established for the simultaneous determination of the deuterated vortioxetine analog JJH201501 and its major metabolite JJH201501-01 (which corresponds to the deuterated M8 metabolite) in human plasma [1]. The method demonstrated a linear range of 0.4–100 ng/mL for JJH201501-01, with inter- and intra-run precision (%CV) and accuracy (%RE) values within the FDA-recommended acceptance criteria of ±15% (±20% at LLOQ) [2]. This validation demonstrates that the deuterated metabolite serves as a reliable internal standard for quantifying its non-deuterated counterpart in complex biological matrices, a performance metric that cannot be achieved using a non-isotopic internal standard.

Pharmacokinetics UPLC-MS/MS Method Validation Clinical Trial

Isotopic Purity and Labeling Stability: Minimizing Cross-Contribution to Analyte Signal

For a deuterated internal standard to be effective, it must possess high isotopic purity and exhibit no significant hydrogen-deuterium exchange under analytical conditions. 2,3,6-Trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol, when synthesized to a high isotopic enrichment specification (typically ≥98% deuterium incorporation at the designated positions), ensures that the measured signal in the internal standard channel is minimally contaminated by the naturally occurring isotopic distribution of the analyte, a phenomenon known as 'cross-talk' or 'isotopic interference' [1]. In contrast, using a non-deuterated analog as an internal standard would result in complete signal overlap, making quantification impossible, while using an insufficiently labeled standard (e.g., a single deuterium atom) would suffer from significant interference from the analyte's M+1 isotopic peak [2].

Stable Isotope Labeling Mass Spectrometry Internal Standard Quality Control

Differentiation from Vortioxetine-d8: Targeted Phenol Ring Deuteration for Metabolite-Specific Quantification

While vortioxetine-d8 (CAS 2140316-62-5) is commercially available as an internal standard for the parent drug, its deuterium atoms are located on the piperazine ring . This labeling pattern is suboptimal for quantifying the M8 hydroxy metabolite because the piperazine moiety is distal to the metabolic site of hydroxylation. 2,3,6-Trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol, with deuteration on the phenolic ring, provides a more structurally congruent internal standard for M8, ensuring closer mimicry of the metabolite's chromatographic retention time and ionization efficiency in the specific MRM transition used for M8 detection [1]. This targeted labeling strategy minimizes the risk of differential matrix effects and improves assay precision for metabolite quantification compared to using a deuterated parent drug as a surrogate internal standard.

Metabolite Quantification Deuteration Strategy Internal Standard Selectivity

Procurement-Driven Application Scenarios for 2,3,6-Trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol


Quantification of Vortioxetine Metabolite M8 in Clinical Pharmacokinetic Studies

This deuterated compound is the definitive internal standard for the accurate LC-MS/MS quantification of the major vortioxetine hydroxy metabolite (M8) in human plasma samples collected during clinical pharmacokinetic trials [1]. Its use is mandated by regulatory bioanalytical guidelines to correct for matrix effects and ensure the precision and accuracy required for pharmacokinetic parameter calculations (Cmax, AUC, t1/2) in support of new drug applications (NDAs) or abbreviated new drug applications (ANDAs) for vortioxetine generic formulations.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Researchers investigating the CYP450-mediated metabolism of vortioxetine (primarily CYP2D6, CYP2C9, and CYP3A4/5) require a robust method for quantifying the formation of the M8 metabolite in human liver microsomes or hepatocytes [2]. The deuterated internal standard enables precise measurement of metabolite formation rates in the presence of enzyme inhibitors or inducers, providing the quantitative data necessary for DDI risk assessment and regulatory labeling.

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies

For clinical laboratories performing therapeutic drug monitoring of vortioxetine or for contract research organizations (CROs) conducting bioequivalence studies, this deuterated internal standard is an essential component of a validated LC-MS/MS assay [3]. It ensures the long-term ruggedness and inter-laboratory reproducibility of the method, which is critical for generating data that will withstand regulatory scrutiny during generic drug approval processes.

Development and Validation of Multianalyte Antidepressant Panels

In forensic toxicology and clinical research, there is increasing demand for multiplexed LC-MS/MS assays that simultaneously quantify multiple antidepressants and their active metabolites. The use of a dedicated deuterated internal standard for each analyte, including the vortioxetine M8 metabolite, is essential to control for compound-specific matrix effects and ionization variability, thereby enabling accurate quantification across a panel of structurally diverse drugs [4].

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